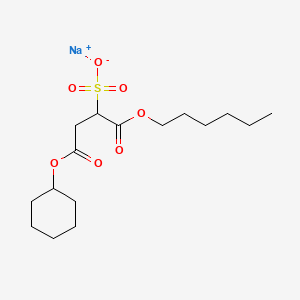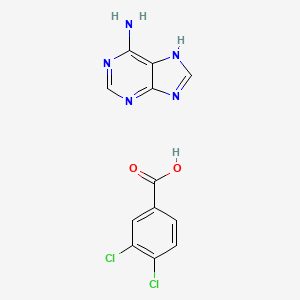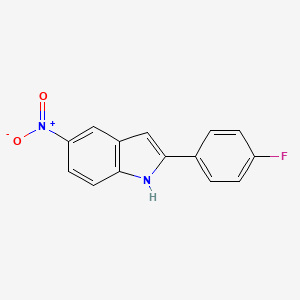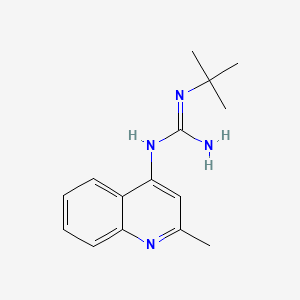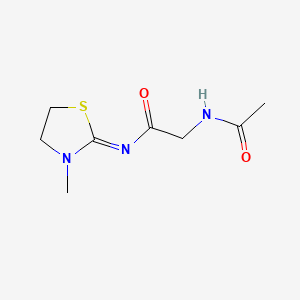
2-Oxepanone, 7-methyl-, (7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-methyl-, (7R)- can be achieved through several methods. One common approach involves the cyclization of 7-hydroxyheptanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 7-methyl-, (7R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxepanone, 7-methyl-, (7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the lactone under basic or acidic conditions.
Major Products Formed
Oxidation: 7-Methylheptanoic acid.
Reduction: 7-Methylheptane-1,7-diol.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxepanone, 7-methyl-, (7R)- has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of biodegradable plastics.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and degradability.
Industry: It is utilized in the manufacture of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Oxepanone, 7-methyl-, (7R)- involves its ability to undergo ring-opening polymerization, which is catalyzed by various initiators such as tin octoate or aluminum isopropoxide. This process leads to the formation of high molecular weight polymers. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the polymerization kinetics and the properties of the resulting polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
ε-Caprolactone: Another seven-membered ring lactone, but without the methyl group at the 7th position.
δ-Valerolactone: A six-membered ring lactone with similar reactivity but different ring size.
γ-Butyrolactone: A five-membered ring lactone with distinct chemical properties due to its smaller ring size.
Uniqueness
2-Oxepanone, 7-methyl-, (7R)- is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in polymerization behavior and the physical properties of the resulting polymers compared to other lactones.
Propriétés
Numéro CAS |
69765-34-0 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(7R)-7-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
WZRNGGFHDMOCEA-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CCCCC(=O)O1 |
SMILES canonique |
CC1CCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
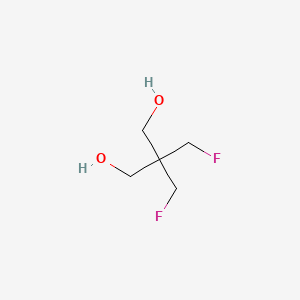
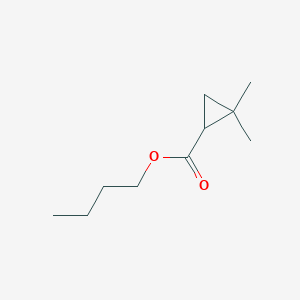
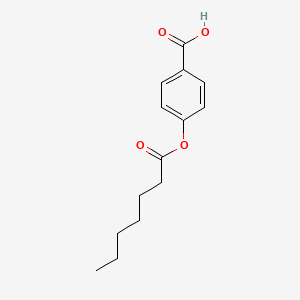
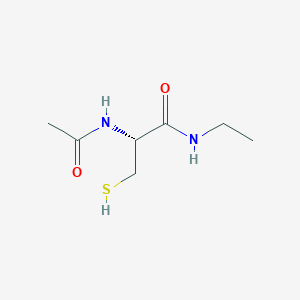

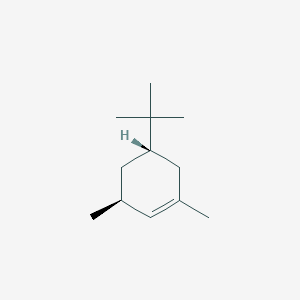
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
